molecular formula C19H30BNO3 B2644127 3,3-dimethyl-N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanamide CAS No. 2246685-26-5

3,3-dimethyl-N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanamide

Cat. No.: B2644127
CAS No.: 2246685-26-5
M. Wt: 331.26
InChI Key: NQJVACHFHANTJI-UHFFFAOYSA-N
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Description

3,3-Dimethyl-N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanamide is a complex organic compound featuring a boron-containing dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanamide typically involves multi-step organic reactions. One common method starts with the preparation of the boronic ester intermediate, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which is then coupled with a suitable aryl halide through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The final step involves the amidation of the resulting arylboronic ester with 3,3-dimethylbutanoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, would be essential to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronic ester group can undergo oxidation to form boronic acids or other boron-containing compounds.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in the presence of a suitable catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) complexes.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Boronic acids or boronate esters.

    Reduction: Corresponding amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, 3,3-dimethyl-N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanamide is used as a building block for the synthesis of more complex molecules. Its boronic ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of boron-containing drugs. Boron atoms can enhance the pharmacokinetic properties of drugs, such as improving their ability to cross cell membranes or increasing their binding affinity to biological targets.

Industry

In materials science, this compound can be used in the development of advanced materials, such as boron-doped polymers or as a precursor for boron-containing catalysts.

Mechanism of Action

The mechanism by which 3,3-dimethyl-N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanamide exerts its effects depends on its application. In medicinal chemistry, the boronic ester group can interact with biological molecules, such as enzymes or receptors, through reversible covalent bonding. This interaction can modulate the activity of the target molecule, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar cross-coupling reactions.

    N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: A fluorinated analog with potentially different biological activity.

    1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamine: Another boronic ester with an amine group instead of an amide.

Uniqueness

3,3-Dimethyl-N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanamide is unique due to its combination of a boronic ester and an amide group, which provides a versatile platform for further chemical modifications and applications in various fields.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds

Properties

IUPAC Name

3,3-dimethyl-N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30BNO3/c1-13-9-10-14(21-16(22)12-17(2,3)4)11-15(13)20-23-18(5,6)19(7,8)24-20/h9-11H,12H2,1-8H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJVACHFHANTJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)CC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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